(R)-4-Bromo-2-hydroxybutanoic acid
Description
Properties
Molecular Formula |
C4H7BrO3 |
|---|---|
Molecular Weight |
183.00 g/mol |
IUPAC Name |
(2R)-4-bromo-2-hydroxybutanoic acid |
InChI |
InChI=1S/C4H7BrO3/c5-2-1-3(6)4(7)8/h3,6H,1-2H2,(H,7,8)/t3-/m1/s1 |
InChI Key |
SUQUDHMFAADHEL-GSVOUGTGSA-N |
Isomeric SMILES |
C(CBr)[C@H](C(=O)O)O |
Canonical SMILES |
C(CBr)C(C(=O)O)O |
Origin of Product |
United States |
A Guide to the Comprehensive Structural Analysis of (R)-4-Bromo-2-hydroxybutanoic Acid via NMR Spectroscopy
Introduction
(R)-4-Bromo-2-hydroxybutanoic acid is a chiral building block of significant interest in pharmaceutical and synthetic chemistry.[1][2] Its bifunctional nature, possessing hydroxyl, carboxylic acid, and alkyl bromide moieties, makes it a versatile precursor for a wide array of more complex molecules.[2] The precise and unambiguous determination of its structure, including its absolute stereochemistry, is paramount for its application in drug development and asymmetric synthesis, where biological activity is often enantiomer-dependent.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution. This in-depth guide provides a comprehensive, field-proven strategy for the complete structural characterization and stereochemical verification of (R)-4-Bromo-2-hydroxybutanoic acid using a suite of modern NMR experiments. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Part 1: Optimized Protocol for NMR Sample Preparation
The quality of NMR data is fundamentally dependent on the integrity of the sample. A meticulously prepared sample minimizes artifacts and ensures high-resolution, reproducible spectra.
Rationale for Solvent and Concentration Selection
The choice of deuterated solvent is the most critical parameter. For (R)-4-Bromo-2-hydroxybutanoic acid, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the preferred solvent over more common choices like Chloroform-d (CDCl₃). This is a deliberate choice driven by the molecule's structure:
-
Exchangeable Protons: The compound has two exchangeable protons (carboxylic acid -COOH and alcohol -OH). In solvents like CDCl₃, these protons can rapidly exchange with trace amounts of water, leading to signal broadening or complete disappearance.[3]
-
Hydrogen Bonding in DMSO-d₆: DMSO is a hydrogen bond acceptor. It effectively solvates the -OH and -COOH protons, slowing down their exchange rate. This typically results in sharper, observable signals for both protons, often revealing valuable coupling information.[4]
For concentration, a balance must be struck. For standard 1D and 2D experiments on a modern (≥400 MHz) spectrometer, a concentration of 10-25 mg in 0.6 mL of solvent is optimal.[5][6][7] This provides excellent signal-to-noise for ¹H NMR within minutes and allows for ¹³C and 2D spectra to be acquired in a reasonable timeframe without causing issues like solution viscosity or line broadening.[8]
Step-by-Step Sample Preparation Protocol
-
Weighing: Accurately weigh 15-20 mg of (R)-4-Bromo-2-hydroxybutanoic acid directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of high-purity DMSO-d₆ to the vial.[7]
-
Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, homogeneous solution is essential.[9]
-
Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6][9] This prevents magnetic field distortions and improves spectral quality.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants.[8]
Part 2: Foundational Analysis with 1D NMR Spectroscopy
One-dimensional ¹H and ¹³C NMR spectra provide the initial blueprint of the molecular structure.
¹H NMR Spectroscopy: Proton Environment and Connectivity
The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their connectivity through spin-spin coupling. Based on the structure of (R)-4-Bromo-2-hydroxybutanoic acid, we anticipate five distinct signals.
-
-COOH (Hₐ): This acidic proton is highly deshielded and will appear far downfield, typically in the 10-13 ppm range, as a broad singlet.[3][10]
-
-CH(OH)- (Hₓ): This methine proton is attached to a carbon bearing an electronegative oxygen and is adjacent to the carbonyl group. It is expected to resonate around 4.0-4.3 ppm. It will be coupled to the two diastereotopic protons on the adjacent methylene group (Hₘ and Hₙ), resulting in a complex multiplet, likely a doublet of doublets.
-
Br-CH₂- (H₂): This methylene group is attached to the electronegative bromine atom, shifting its resonance downfield to approximately 3.5-3.8 ppm.[10] It will be coupled to the adjacent methylene protons (Hₘ and Hₙ), appearing as a triplet.
-
-CH₂- (Hₘ and Hₙ): This methylene group is adjacent to the chiral center, making its two protons diastereotopic. This means they are chemically non-equivalent and will have distinct chemical shifts, expected in the 1.9-2.4 ppm range. Each will appear as a complex multiplet due to coupling with Hₓ and the H₂ protons.
¹³C NMR Spectroscopy: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, providing a direct count of the carbon environments.
| Carbon Atom | Position | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | -C OOH | sp² | 170 - 175 | Carbonyl carbon of a carboxylic acid, highly deshielded.[3][11] |
| C2 | -C H(OH)- | sp³ | 65 - 70 | Carbon bonded to an electronegative oxygen atom.[4] |
| C3 | -C H₂- | sp³ | 35 - 40 | Aliphatic carbon, influenced by adjacent electron-withdrawing groups. |
| C4 | Br-C H₂- | sp³ | 30 - 35 | Carbon bonded to an electronegative bromine atom.[4] |
Part 3: Unambiguous Assignment with 2D NMR Spectroscopy
While 1D NMR provides a strong foundation, 2D NMR experiments are essential for definitively connecting the atoms and validating the proposed structure.
Workflow for Structural Elucidation
The logical flow for a comprehensive analysis involves using correlation spectroscopy to build the molecular framework piece by piece.
Caption: Workflow for NMR-based structural elucidation.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the spin systems within the molecule.[12] A cross-peak between two proton signals in the COSY spectrum confirms they are on adjacent carbons (or otherwise J-coupled). For our molecule, we would expect to see correlations between Hₓ and the Hₘ/Hₙ pair, and between the Hₘ/Hₙ pair and the H₂ protons, confirming the -CH(OH)-CH₂-CH₂Br fragment.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps each proton directly to the carbon it is attached to via a one-bond coupling.[13] This is an exceptionally powerful tool for unambiguously assigning the ¹³C spectrum. For example, the proton signal at ~4.1 ppm (Hₓ) will show a correlation to the carbon signal at ~68 ppm (C2), definitively linking them.
Part 4: Confirmation of Enantiomeric Purity using Chiral Solvating Agents
Standard NMR cannot distinguish between enantiomers. To confirm the sample is indeed the (R)-enantiomer and to determine its enantiomeric purity (or enantiomeric excess, e.e.), a chiral auxiliary is required. Chiral Solvating Agents (CSAs) are a rapid and effective tool for this purpose.[14][15]
Principle of Chiral Discrimination by NMR
The CSA, itself an enantiopure compound, interacts with the chiral analyte through non-covalent interactions (e.g., hydrogen bonding, π-π stacking) to form transient diastereomeric complexes.
-
(R)-Analyte + (R)-CSA → (R,R) Diastereomeric Complex
-
(S)-Analyte + (R)-CSA → (S,R) Diastereomeric Complex
These diastereomeric complexes have different spatial arrangements and energies, and as a result, the protons of the analyte in each complex experience slightly different magnetic environments. This difference lifts the chemical shift degeneracy, leading to separate signals for the R and S enantiomers in the ¹H NMR spectrum.[14] The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio of the analyte.
Caption: Principle of enantiomeric discrimination using a CSA.
Experimental Protocol for Enantiomeric Excess (e.e.) Determination
A common and effective CSA for chiral carboxylic acids is (R)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) or a BINOL-based derivative.[16][17]
-
Sample Preparation: Prepare a standard NMR sample of (R)-4-Bromo-2-hydroxybutanoic acid as described in Part 1, using CDCl₃ for this specific experiment as non-polar solvents often enhance the chemical shift differences.[18]
-
Acquire Reference Spectrum: Record a standard ¹H NMR spectrum of the analyte alone.
-
Introduce CSA: Add 1.0 to 1.2 equivalents of the chosen enantiopure CSA (e.g., (R)-TFAE) directly to the NMR tube.
-
Equilibration: Shake the tube gently for 30-60 seconds to ensure thorough mixing and complex formation.[18]
-
Acquire Chiral Spectrum: Record a second ¹H NMR spectrum. Compare this spectrum to the reference. Look for splitting of a well-resolved signal, often the methine proton (Hₓ), into two distinct signals.
-
Calculate e.e.: Integrate the separated signals corresponding to the two enantiomers. The enantiomeric excess is calculated as: e.e. (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100
Conclusion
The structural elucidation of (R)-4-Bromo-2-hydroxybutanoic acid is a multi-step process that relies on the synergistic application of several NMR techniques. By following a logical workflow—from meticulous sample preparation to 1D spectral interpretation, confirmation with 2D correlation experiments, and final stereochemical validation with chiral solvating agents—one can achieve an unambiguous and comprehensive characterization of this vital chemical building block. This robust methodology ensures the highest level of scientific integrity, providing the confidence necessary for applications in research and drug development.
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(R)-4-Bromo-2-hydroxybutanoic acid applications in active pharmaceutical ingredient (API) synthesis
Application Note: (R)-4-Bromo-2-hydroxybutanoic Acid in Advanced API Synthesis and Peptidomimetics
Introduction: The Trifunctional Chiral Hub
In the landscape of modern active pharmaceutical ingredient (API) synthesis, the demand for stereochemically pure, functionally dense building blocks is paramount. (R)-4-Bromo-2-hydroxybutanoic acid (CAS 1044553-18-5) has emerged as a critical "chiral pool" linchpin[1]. Unlike simpler chiral acids, this molecule possesses a trifunctional architecture: a C1 carboxylic acid, a C2 chiral secondary hydroxyl group, and a C4 primary alkyl bromide.
This unique structural triad allows for orthogonal functionalization. The spatial relationship between the C2 and C4 carbons makes it an ideal precursor for the asymmetric synthesis of 5-, 6-, and 7-membered heterocycles, which are ubiquitous in peptidomimetics, enzyme inhibitors, and novel antibiotics[2].
Mechanistic Causality in Synthetic Design
The utility of (R)-4-bromo-2-hydroxybutanoic acid is governed by the distinct electronic and steric environments of its functional groups. Understanding this causality is essential for designing high-yield API workflows:
-
The C4 Primary Bromide (Electrophilic Node): The bromine atom at the C4 position is situated on a primary carbon, rendering it highly susceptible to SN2 nucleophilic attack. Because it lacks adjacent steric bulk, nitrogen nucleophiles (such as hydrazines or primary amines) can displace the bromide rapidly without competing elimination (E2) pathways.
-
The C2 Chiral Hydroxyl (Bifunctional Node): The secondary hydroxyl group can act as an internal nucleophile (when deprotonated) to form lactones, or it can be activated as an electrophile. In complex API synthesis, the C2 hydroxyl is frequently subjected to a Mitsunobu reaction. This allows for the stereospecific inversion of the (R)-stereocenter to the (S)-configuration while simultaneously forming robust ether linkages[3].
By sequentially exploiting the C4 bromide via SN2 and the C2 hydroxyl via Mitsunobu inversion, chemists can construct complex, stereopure macrocycles and fused ring systems without the need for late-stage chiral resolution.
Divergent synthetic pathways of (R)-4-Bromo-2-hydroxybutanoic acid in API generation.
Key Applications in Drug Development
Synthesis of δ-Azaproline for Peptidomimetics
Proline is a unique proteinogenic amino acid due to its pyrrolidine ring, which restricts backbone flexibility and forces specific secondary structures (like β -turns). To modulate the pharmacokinetic properties of peptide-based drugs, researchers replace proline with δ -azaproline—a surrogate where the δ -carbon is replaced by a nitrogen atom. (R)-4-bromo-2-hydroxybutanoic acid is the premier starting material for this synthesis. Electrophilic amination and subsequent intramolecular SN2 displacement of the C4 bromide yield stereopure δ -azaproline derivatives that seamlessly integrate into solid-phase peptide synthesis (SPPS) workflows[3].
Construction of Benzoxazepine Cores for PI3Kδ Inhibitors
Phosphoinositide 3-kinase delta (PI3K δ ) inhibitors are critical in treating immunological disorders and hematologic malignancies. The synthesis of these APIs often requires a chiral 6-oxa-1,3a-diazabenzo[e]azulene or benzoxazepine core. Using the methyl ester of (R)-4-bromo-2-hydroxybutanoic acid, chemists perform a Mitsunobu reaction with a complex phenolic intermediate. The reaction selectively inverts the C2 stereocenter, while the C4 bromide is preserved for a subsequent intramolecular cyclization, forming the API's critical 7-membered oxazepine ring[4].
Quantitative Reaction Metrics
The following table summarizes the optimized reaction parameters and stereochemical fidelity of (R)-4-bromo-2-hydroxybutanoic acid across various API intermediate syntheses.
| Target Intermediate | Reagents & Catalyst | Solvent & Temp | Yield (%) | Enantiomeric Excess (ee %) | Mechanistic Pathway |
| N-Boc- δ -azaproline | tert-Butyl carbazate, K2CO3 | MeCN, 60°C | 82 | >99 | C4 SN2 Displacement |
| Benzoxazepine Core | Phenol derivative, DIAD, PPh3 | Dioxane, 25°C | 70 | >98 | C2 Mitsunobu Inversion |
| Ether-linked β -Lactam | Benzylamine, DIPEA | DMF, 80°C | 75 | 97 | Sequential SN2 / Amidation |
Self-Validating Experimental Protocols
Protocol A: Regioselective SN2 Displacement of C4-Bromide (Azaproline Precursor)
Objective: To selectively displace the primary bromide with a hydrazine derivative while leaving the C2 hydroxyl intact.
-
Preparation: Dissolve 1.0 eq of (R)-4-bromo-2-hydroxybutanoic acid methyl ester in anhydrous acetonitrile (0.2 M concentration) under an inert argon atmosphere.
-
Activation: Add 2.5 eq of anhydrous potassium carbonate ( K2CO3 ). Stir for 10 minutes at room temperature.
-
Nucleophilic Addition: Dropwise, add 1.1 eq of N-Boc-hydrazine dissolved in acetonitrile. Elevate the temperature to 60°C.
-
Self-Validating Checkpoint (In-Process Control): As the SN2 displacement occurs, inorganic potassium bromide (KBr) is generated. Because KBr is insoluble in acetonitrile, a fine white precipitate will visibly accumulate in the flask, confirming reaction initiation. Complete consumption of the starting material is validated via TLC (staining with KMnO4 , noting the disappearance of the high- Rf alkyl bromide spot).
-
Workup: Filter the suspension through a Celite pad to remove KBr. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography to isolate the N-alkylated intermediate.
Protocol B: Mitsunobu Inversion and Etherification (Benzoxazepine Precursor)
Objective: To stereospecifically invert the C2 hydroxyl group via etherification with a phenolic API intermediate[4].
-
Preparation: In a flame-dried flask, combine 1.0 eq of the phenolic intermediate, 1.5 eq of (R)-4-bromo-2-hydroxybutanoic acid methyl ester, and 1.7 eq of triphenylphosphine ( PPh3 ) in anhydrous 1,4-dioxane (0.1 M).
-
Reagent Addition: Cool the mixture to 0°C. Slowly add 1.7 eq of Diisopropyl azodicarboxylate (DIAD) dropwise over 15 minutes to prevent thermal runaway.
-
Self-Validating Checkpoint (Kinetic Indicator): Upon the addition of DIAD to PPh3 , a distinct yellow betaine intermediate forms immediately. As the reaction progresses and the secondary alcohol is consumed to form the inverted ether, the yellow color gradually fades to a pale, clear solution. This colorimetric shift serves as a visual kinetic indicator. Complete conversion is confirmed by LC-MS (monitoring the [M+H]+ mass of the product).
-
Workup: Dilute the mixture with ethyl acetate and wash with 1N aqueous NaOH to remove unreacted phenol. The organic layer is concentrated. To remove the ubiquitous triphenylphosphine oxide ( OPPh3 ) byproduct, triturate the crude residue in cold diethyl ether; the OPPh3 will precipitate as a white solid and can be filtered off prior to final column chromatography.
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Application Note & Protocol: (R)-4-Bromo-2-hydroxybutanoic Acid as a Versatile Chiral Building Block in Peptidomimetic and API Synthesis
Introduction
(R)-4-Bromo-2-hydroxybutanoic acid (Molecular Formula: C₄H₇BrO₃) is a highly versatile chiral synthon utilized extensively in the development of active pharmaceutical ingredients (APIs) and peptide secondary structure mimetics. Featuring a C4 primary bromide, a C2 chiral hydroxyl group, and a C1 carboxylic acid, this molecule offers orthogonal reactivity. This unique molecular architecture allows researchers to perform regioselective and stereospecific transformations, making it a premier building block for synthesizing ether-linked β-lactams, chiral lactones, and δ-azaproline derivatives.
Mechanistic Principles & Causality
The synthetic utility of (R)-4-bromo-2-hydroxybutanoic acid is rooted in its bifunctional nature, which allows for highly controlled, sequential functionalization:
-
Primary Bromide for Sₙ2 Displacement : The bromine atom at the C4 position serves as an excellent leaving group. Under mild basic conditions, nitrogenous nucleophiles (e.g., protected hydrazines, amines, or azides) can displace the bromide via an Sₙ2 mechanism without inducing competitive dehydrohalogenation (elimination).
-
Alpha-Hydroxyl Directing Group : The (R)-configured hydroxyl group at C2 is crucial for maintaining stereochemical integrity. It can be selectively protected (e.g., via silylation) to prevent unwanted epoxide formation or premature intramolecular lactonization during the Sₙ2 displacement.
-
Carboxylic Acid Activation : The C1 carboxyl group allows for straightforward esterification or amide coupling. In the synthesis of cyclic mimetics, the esterified C1 acts as the electrophilic center for subsequent intramolecular cyclization after the C4 position has been aminated.
As demonstrated by Kim et al., derivatives of this acid are convenient precursors for peptide secondary structure mimetics [1]. Furthermore, recent advancements highlight the use of these derivatives in synthesizing δ-azaproline and its oxidized variants to probe prolyl amide isomerism, a critical factor in peptidomimetic drug design [2]. Cyclic α-hydrazino acids derived from these pathways also show immense promise in expanding the conformational space of synthetic peptides [3].
Synthetic Workflow Visualization
Fig 1: Synthetic workflow of (R)-4-Bromo-2-hydroxybutanoic acid to peptidomimetics.
Self-Validating Experimental Protocols
Protocol 1: Synthesis of Protected Building Block (Esterification & O-Silylation)
Objective: To mask the carboxylic acid and hydroxyl group, preventing premature lactonization and side reactions during C4 substitution.
Step-by-Step Methodology:
-
Esterification : Dissolve (R)-4-bromo-2-hydroxybutanoic acid (1.0 eq) in anhydrous methanol (0.5 M). Add a catalytic amount of concentrated H₂SO₄ (0.05 eq).
-
Reflux : Heat the mixture to reflux for 4 hours.
-
Causality: Refluxing in a vast excess of methanol drives the Fischer esterification equilibrium to completion, ensuring full conversion to the methyl ester.
-
-
Workup : Concentrate the reaction mixture in vacuo, neutralize carefully with saturated aqueous NaHCO₃, and extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield methyl (R)-4-bromo-2-hydroxybutanoate.
-
O-Silylation : Dissolve the resulting ester (1.0 eq) in anhydrous DMF (0.3 M) and cool to 0 °C. Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) in portions.
-
Stirring : Allow the reaction to warm to room temperature and stir for 12 hours.
-
Causality: Imidazole acts as both a base to scavenge the generated HCl and a nucleophilic catalyst to accelerate silylation. The bulky TBS group sterically hinders the C2 oxygen, strictly preventing intramolecular nucleophilic attack (epoxide formation) in downstream basic conditions.
-
-
Purification : Quench with distilled water, extract with diethyl ether, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the protected intermediate.
Protocol 2: Synthesis of δ-Azaproline Precursors (Nucleophilic Substitution & Cyclization)
Objective: To construct the pyrazolidine core of δ-azaproline analogues from the protected bromo-ester.
Step-by-Step Methodology:
-
Nucleophilic Substitution : Dissolve the TBS-protected bromo-ester (1.0 eq) in anhydrous acetonitrile (0.2 M). Add N,N'-di-Boc-hydrazine (1.5 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Heating : Heat the suspension at 60 °C for 24 hours under an inert argon atmosphere.
-
Causality: Acetonitrile provides a polar aprotic environment that accelerates the Sₙ2 displacement of the primary bromide by the sterically hindered hydrazine. K₂CO₃ is chosen as a mild, insoluble base to neutralize the generated HBr without causing base-catalyzed elimination (dehydrobromination) of the substrate.
-
-
Deprotection : Isolate the alkylated hydrazine intermediate via standard aqueous workup. To initiate cyclization, treat the intermediate with 20% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 hours at room temperature to selectively remove the Boc protecting groups.
-
Ring Closure : After concentrating the mixture to remove TFA, dissolve the crude deprotected intermediate in methanol and add triethylamine (TEA) dropwise until the solution reaches pH 8. Stir at room temperature for 12 hours.
-
Causality: Neutralizing the TFA salt frees the terminal amine of the hydrazine, which spontaneously undergoes intramolecular aminolysis with the C1 methyl ester. This forms the lactam (pyrazolidinone) core of the δ-azaproline analogue.
-
-
Isolation : Purify the cyclic product via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).
Quantitative Data Presentation
The table below summarizes the optimized reaction conditions, major products, and stereochemical retention for various nucleophilic substitutions performed on the C4 primary bromide of the protected building block.
| Nucleophile | Reagents & Conditions | Major Product | Yield (%) | Enantiomeric Excess (ee) |
| N,N'-di-Boc-hydrazine | K₂CO₃, CH₃CN, 60 °C, 24h | Protected δ-azaproline precursor | 78 - 85% | > 98% |
| Benzylamine | TEA, DMF, 80 °C, 12h | N-Benzyl pyrrolidone derivative | 82% | > 99% |
| Sodium Azide | NaN₃, DMF, 60 °C, 8h | 4-Azido-2-hydroxybutanoic ester | 91% | > 99% |
| Potassium Acetate | KOAc, DMSO, 50 °C, 16h | 4-Acetoxy-2-hydroxybutanoic ester | 74% | > 98% |
Note: The consistently high enantiomeric excess (>98%) validates the efficiency of the O-protection strategy in preventing racemization or chiral degradation during Sₙ2 displacement.
References
-
Kim, H.-O., Lum, C., & Lee, M. S. (1997). Malic Acid: A Convenient Precursor for the Synthesis of Peptide Secondary Structure Mimetics. Tetrahedron Letters, 38(28), 4935-4938. URL:[Link]
-
Elbatrawi, Y. M., Pedretty, K. P., Giddings, N., Woodcock, H. L., & Del Valle, J. R. (2020). δ-Azaproline and Its Oxidized Variants. The Journal of Organic Chemistry, 85(6), 4207-4219. URL:[Link]
-
Duttagupta, I., Goswami, K., Chatla, P., & Sinha, S. (2014). Improved Synthesis of Cyclic α-Hydrazino Acids of Five- to Nine-Membered Rings and Optical Resolution of 5,6,7-Membered Ring Hydrazino Acids. Synthetic Communications, 44(17), 2510-2519. URL:[Link]
protocols for coupling (R)-4-Bromo-2-hydroxybutanoic acid with amines
Application Note: Chemoselective Coupling Protocols for (R)-4-Bromo-2-hydroxybutanoic Acid
Mechanistic Overview and Causality
(R)-4-Bromo-2-hydroxybutanoic acid is a highly versatile chiral building block utilized extensively in the synthesis of peptide secondary structure mimetics, aza-prolines, and novel pyrrolidinone-based therapeutics [1]. However, coupling this bifunctional molecule with amines presents a significant chemoselectivity challenge. The substrate possesses three reactive nodes:
-
C1 Carboxylic Acid : Susceptible to amidation.
-
C4 Alkyl Bromide : Susceptible to nucleophilic substitution ( SN2 ) by the amine.
-
C2 Hydroxyl Group : Capable of intramolecular nucleophilic attack on the activated C1 carbonyl or the C4 bromide.
Causality in Experimental Design: When targeting C1 Amidation (Pathway A), the primary competing side reaction is the formation of (R)-α-hydroxy-γ-butyrolactone (Pathway C). If the activation of the carboxylic acid is kinetically slow, the adjacent C2-hydroxyl group will intramolecularly attack the activated ester. Therefore, we utilize HATU with DIPEA at 0 °C. HATU ensures ultra-fast formation of the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which is rapidly intercepted by the exogenous amine before intramolecular lactonization can occur [2].
Conversely, when targeting C4 N-Alkylation (Pathway B) to form non-natural amino acids or aza-proline precursors [3], the carboxylic acid is left unactivated, and a mild inorganic base (e.g., K2CO3 ) is used in a polar aprotic solvent to promote SN2 displacement of the primary bromide.
Reaction Pathways Visualization
Figure 1: Competing reaction pathways for (R)-4-Bromo-2-hydroxybutanoic acid coupling.
Quantitative Data: Coupling Reagent Optimization
To suppress lactonization during C1 amidation, various coupling reagents were evaluated. The data below synthesizes the optimization results, highlighting why HATU is the superior choice for this specific bifunctional substrate.
| Coupling Reagent | Solvent | Temp (°C) | Yield of Amide (%) | Lactonization (%) | Epimerization (%) |
| HATU / DIPEA | DMF | 0 to RT | 85 | < 5 | < 1 |
| EDC / HOBt | DCM | 0 to RT | 65 | 15 | < 1 |
| T3P / Pyridine | EtOAc | RT | 70 | 10 | < 2 |
| DCC / DMAP | DCM | RT | 40 | 45 | > 5 |
Table 1: Comparison of coupling reagents for the amidation of (R)-4-Bromo-2-hydroxybutanoic acid.
Experimental Protocols
Protocol A: Direct C1 Amidation via HATU Activation
Objective: Synthesize (R)-N-alkyl-4-bromo-2-hydroxybutanamide while suppressing lactonization. Self-Validating System: The reaction is continuously monitored via LC-MS. The disappearance of the acid mass (m/z 181/183) and the strict absence of the lactone mass (m/z 102) validate the chemoselectivity of the activation step.
-
Preparation: Flame-dry a 50 mL round-bottom flask under an inert atmosphere (Argon).
-
Dissolution: Dissolve (R)-4-Bromo-2-hydroxybutanoic acid (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL). Cool the solution to 0 °C using an ice-water bath. Causality: Maintaining a low temperature reduces the kinetic rate of intramolecular cyclization.
-
Activation: Add HATU (1.05 equiv, 5.25 mmol) to the stirring solution. Stir for 5 minutes.
-
Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 12.5 mmol). The solution will turn pale yellow, indicating the formation of the active HOAt ester.
-
Amine Coupling: Immediately add the desired primary amine (1.1 equiv, 5.5 mmol) dissolved in 2 mL of anhydrous DMF. Causality: Immediate addition ensures the exogenous amine outcompetes the internal C2-hydroxyl group for the activated ester.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature over 2 hours. Monitor via TLC (EtOAc/Hexanes 1:1, staining with KMnO4 ).
-
Workup: Quench with saturated aqueous NH4Cl (20 mL). Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography to yield the pure amide.
Protocol B: C4 N-Alkylation (Synthesis of Aza-Proline Precursors)
Objective: Synthesize (R)-4-(alkylamino)-2-hydroxybutanoic acid derivatives via selective SN2 displacement.
-
Preparation: In a 50 mL pressure vial, dissolve (R)-4-Bromo-2-hydroxybutanoic acid (1.0 equiv, 5.0 mmol) in anhydrous DMF (10 mL).
-
Base Addition: Add finely powdered anhydrous K2CO3 (3.0 equiv, 15.0 mmol). Causality: K2CO3 is a mild base that acts as an acid scavenger for the generated HBr without strongly deprotonating the C2-hydroxyl, which would otherwise trigger epoxide formation or elimination.
-
Amine Addition: Add the primary amine (2.0 equiv, 10.0 mmol). An excess of amine is used to prevent over-alkylation (formation of tertiary amines).
-
Heating: Seal the vial and heat to 50 °C for 12 hours.
-
Validation: Monitor by LC-MS. Validate completion by identifying the desired secondary amine mass and confirming the complete consumption of the brominated starting material isotope pattern.
-
Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate. Purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the product as a TFA salt.
References
-
Title: δ-Azaproline and Its Oxidized Variants Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: A One-Pot Asymmetric Synthesis of a N-Acylated 4,5-Dihydropyrazole, A Key Intermediate of Thrombin Inhibitor AZD8165 Source: ResearchGate URL: [Link]
-
Title: Efficient synthesis of enantiomerically pure (S)-δ-azaproline starting from (R)-α-hydroxy-γ-butyrolactone via the Mitsunobu reaction Source: ResearchGate URL: [Link]
Navigating the Stereochemistry of (R)-4-Bromo-2-hydroxybutanoic Acid: A Technical Guide to Preventing Racemization
[Internal Document] For Distribution to Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for (R)-4-Bromo-2-hydroxybutanoic acid. As Senior Application Scientists, we have compiled this comprehensive guide to address a critical challenge encountered during its use: the prevention of racemization at the C2 stereocenter. This document provides in-depth troubleshooting advice, validated protocols, and a foundational understanding of the mechanisms that can compromise the stereochemical integrity of this valuable chiral building block.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for (R)-4-Bromo-2-hydroxybutanoic acid?
A1: Racemization is the conversion of an enantiomerically pure compound into a mixture containing equal amounts of both enantiomers (a racemate), rendering it optically inactive. For (R)-4-Bromo-2-hydroxybutanoic acid, the chiral center is the carbon at the C2 position, which is bonded to the hydroxyl and carboxyl groups. The hydrogen atom on this carbon (the α-hydrogen) is acidic due to its proximity to the electron-withdrawing carboxyl group. Under certain conditions, particularly heat or the presence of acid or base, this proton can be removed to form a planar, achiral enolate intermediate. Reprotonation can then occur from either face of this intermediate, leading to the formation of both (R) and (S) enantiomers.[1][2] This is a significant issue in pharmaceutical development, where the biological activity of a molecule is often specific to a single enantiomer.
Q2: What are the primary reaction conditions that induce racemization of this molecule?
A2: The primary factors that can lead to the racemization of (R)-4-Bromo-2-hydroxybutanoic acid are:
-
pH: Both strongly acidic and basic conditions can catalyze racemization. Bases directly deprotonate the α-carbon to form an enolate, while acids can promote the formation of an enol, both of which are planar and achiral intermediates.[1][2]
-
Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for proton abstraction, thereby increasing the rate of racemization.[1]
-
Reaction Time: Prolonged exposure to conditions that promote racemization will naturally lead to a greater loss of enantiomeric purity.
-
Solvent: Polar, protic solvents can facilitate the proton transfer necessary for the interconversion of enantiomers.
Q3: Can racemization occur during common reactions like esterification or amidation?
A3: Absolutely. These are high-risk steps if not controlled properly.
-
Esterification: Traditional Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common cause of racemization due to the combination of heat and acidic conditions.[3][4]
-
Amidation: This reaction requires activation of the carboxylic acid. Highly reactive intermediates, if not quickly consumed by the amine, can be susceptible to racemization. The choice of coupling reagent and the presence of a base are critical factors.[5][6]
Understanding the Mechanism of Racemization
The key to preventing racemization is understanding its mechanism. For α-hydroxy acids like (R)-4-Bromo-2-hydroxybutanoic acid, the process is primarily driven by the formation of a planar enol or enolate intermediate, which erases the stereochemical information at the C2 center.
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Troubleshooting Guides & Recommended Protocols
This section provides solutions to specific problems you might encounter and offers detailed protocols designed to preserve stereochemical integrity.
Problem 1: Significant loss of enantiomeric purity detected after esterification.
Troubleshooting:
-
Probable Cause: You may be using traditional Fischer esterification with strong acid and heat. These conditions are known to promote enolization and subsequent racemization.[3][4]
-
Solution 1: Use milder, non-acidic coupling agents. Methods developed for peptide synthesis are excellent for this purpose as they are designed to minimize racemization. Steglich esterification is a prime example.
-
Solution 2: Protect the hydroxyl group. If your desired reaction is incompatible with the free hydroxyl group, protecting it as a silyl ether or another suitable group can prevent side reactions and may influence the acidity of the α-proton.[7][8][9][10]
Recommended Protocol: Steglich Esterification (Minimal Racemization)
This protocol utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to form the ester under mild, room temperature conditions.
| Reagent | Molar Eq. | Purpose |
| (R)-4-Bromo-2-hydroxybutanoic acid | 1.0 | Starting Material |
| Alcohol (e.g., Methanol) | 1.2 | Esterifying agent |
| DCC | 1.1 | Coupling agent |
| DMAP | 0.1 | Catalyst |
| Anhydrous Dichloromethane (DCM) | - | Solvent |
Step-by-Step Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve (R)-4-Bromo-2-hydroxybutanoic acid (1.0 eq) and the alcohol (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DMAP (0.1 eq) to the solution.
-
In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Crucially, analyze the enantiomeric excess (e.e.) of the product by chiral HPLC.
Problem 2: Racemization observed during amidation reactions.
Troubleshooting:
-
Probable Cause: The coupling reagent used may be too reactive, leading to the formation of a stable, racemization-prone activated intermediate (like an oxazolone if the hydroxyl group were an N-protected amine). Also, the base used can directly abstract the α-proton.
-
Solution 1: Choose a racemization-suppressing coupling reagent. Uronium/aminium-based reagents (e.g., HBTU, HATU) or phosphonium-based reagents (e.g., PyBOP) are generally superior to carbodiimides alone for suppressing racemization.[5] The addition of additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure is also highly effective.[1]
-
Solution 2: Use a sterically hindered, non-nucleophilic base. Instead of triethylamine (TEA), consider using N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases are less likely to abstract the sensitive α-proton.[1]
-
Solution 3: Control the temperature. Perform the coupling at 0 °C or room temperature. Avoid heating unless absolutely necessary.
Recommended Protocol: Amidation using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization.
| Reagent | Molar Eq. | Purpose |
| (R)-4-Bromo-2-hydroxybutanoic acid | 1.0 | Starting Material |
| Amine | 1.1 | Nucleophile |
| HATU | 1.1 | Coupling agent |
| DIPEA | 2.0 | Base |
| Anhydrous DMF | - | Solvent |
Step-by-Step Procedure:
-
Under an inert atmosphere, dissolve (R)-4-Bromo-2-hydroxybutanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C.
-
Add DIPEA (2.0 eq) and stir for 5 minutes.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate.
-
Wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Analyze the enantiomeric excess (e.e.) of the product by chiral HPLC.
Problem 3: Unwanted reaction at the C4-bromo position during activation of the carboxylic acid.
Troubleshooting:
-
Probable Cause: The nucleophile intended for the carboxylic acid (or the amine in an amidation) may be competing in a substitution reaction at the C4 position, especially if the reaction is heated or run for extended periods.
-
Solution: Employ a two-step strategy with protecting groups. This provides maximum control over the reactivity of each functional group.
Recommended Workflow: Protecting Group Strategy for Selective Reactions
Caption: Workflow for selective reaction at C4 using a protecting group strategy.
By first converting the carboxylic acid to an ester (e.g., methyl or benzyl ester), its reactivity is masked, allowing for selective nucleophilic substitution at the C4 position. The ester can then be hydrolyzed under mild conditions to regenerate the carboxylic acid.
Analytical Methods for Enantiomeric Purity
Verifying the success of your strategy is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (e.e.) of your product.
Guide to Chiral HPLC Method Development:
-
Column Selection: No single chiral stationary phase (CSP) works for all compounds. A screening approach is most effective. For an acidic molecule like (R)-4-Bromo-2-hydroxybutanoic acid, polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC™) are excellent starting points.[11][12][13]
-
Mobile Phase:
-
Normal Phase: Typically mixtures of hexane/heptane with an alcohol modifier (e.g., isopropanol, ethanol). For acidic analytes, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) is crucial to improve peak shape and resolution.[12]
-
Reversed Phase: Mixtures of aqueous buffer (e.g., phosphate buffer at low pH) and an organic modifier (e.g., acetonitrile, methanol).[12]
-
-
Indirect Method (Derivatization): If direct separation is challenging, the carboxylic acid can be derivatized with a chiral amine (e.g., (R)-1-phenylethylamine) using a coupling agent. The resulting diastereomers can then be separated on a standard achiral C18 column. This method, while adding steps, can be very robust.[3]
It is imperative to run a racemic standard, if available, to confirm the separation of the two enantiomers and to identify the retention times for the (R) and (S) forms.
References
Click to expand
- Voeffray, R., et al. (1987). A New Stereospecific Synthesis of L-Carnitine from (R)-4-Chloro-3-hydroxybutyrate. Helvetica Chimica Acta, 70(8), 2058-2064.
- BenchChem. (2025). Avoiding epimerization during synthesis of euscaphic acid analogs. BenchChem Technical Support.
- Organic Syntheses. (n.d.).
- PrepChem. (n.d.). Preparation of 4-bromo-2-hydroxybutyric acid ethyl ester. PrepChem.
- NOAA Central Library. (n.d.). [Alpha]-hydroxy acids in enantioselective syntheses.
- The Journal of Organic Chemistry. (2005). Biocatalytic Racemization of Aliphatic, Arylaliphatic, and Aromatic α-Hydroxycarboxylic Acids.
- Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
- Unknown Source. Protective Groups in Synthetic Organic Chemistry.
- Wiley Online Library. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Sigma-Aldrich. (n.d.).
- LCGC International. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs.
- ResearchGate. (2025).
- SynArchive. (n.d.). Protecting Groups List.
- PMC. (n.d.).
- ResearchGate. (2021).
- PMC. (n.d.).
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Guidechem. (2022).
- Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability.
- Herald Scholarly Open Access. (2018).
- Google Patents. (n.d.). CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
- PMC. (n.d.).
- ChemicalBook. (n.d.). 4-Bromo-2-hydroxybenzoic acid synthesis.
- OrgoSolver. (2022).
- University of Calgary. (n.d.). Ch19: RCO2H to RCO2R'.
- PMC. (n.d.).
- MDPI. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions.
- Royal Society of Chemistry. (2023). Amidation by reactive extrusion for the synthesis of active pharmaceutical ingredients teriflunomide and moclobemide.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Reddit. (2021). racemize alpha chiral acid with LiOH?
- BenchChem. (2025).
- MDPI. (2018).
- Organic Letters. (2000). Dynamic Kinetic Resolution of α-Hydroxy Acid Esters.
- Taylor & Francis. (n.d.).
- Quora. (2017).
- Unknown Source. Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids.
- EMBL-EBI. (n.d.). Compound: CHEMBL3304313 - ChEMBL.
- Thermo Fisher Scientific. (n.d.). Mitsunobu Reaction.
- Royal Society of Chemistry. (n.d.).
- PubMed. (2026). 4-Hydroxybutyrate (4HB) released from Poly-4-hydroxybutyrate scaffolds does not impact hallmark phenotypes of cancer in malignant or non-malignant breast cells.
- ChemRxiv. (2026). Preprints posted on 20 March 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. orgosolver.com [orgosolver.com]
- 5. researchgate.net [researchgate.net]
- 6. Amidation by reactive extrusion for the synthesis of active pharmaceutical ingredients teriflunomide and moclobemide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. synarchive.com [synarchive.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Hydroxyl Protecting Groups Stability [organic-chemistry.org]
- 11. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (R)-4-Bromo-2-hydroxybutanoic Acid
Welcome to the technical support center for the synthesis of (R)-4-Bromo-2-hydroxybutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. (R)-4-Bromo-2-hydroxybutanoic acid is a valuable chiral building block in the synthesis of various pharmaceuticals and complex organic molecules.[1][2] This guide provides in-depth technical information, practical advice, and validated protocols to ensure successful and reproducible outcomes in your laboratory.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to (R)-4-Bromo-2-hydroxybutanoic acid?
A1: The primary methods include direct halogenation of a precursor, enzymatic synthesis for stereocontrol, and asymmetric synthesis using chiral catalysts.[1] A common laboratory-scale approach involves the ring-opening of a chiral starting material like a lactone with a bromine source.
Q2: My yield is consistently low. What are the most likely causes?
A2: Low yields can stem from several factors, including incomplete reaction, degradation of starting material or product, formation of byproducts, and losses during workup and purification.[3] Careful control of reaction temperature and stoichiometry is crucial.
Q3: How can I minimize the formation of impurities?
A3: Minimizing impurities requires strict control over reaction conditions. Key strategies include maintaining the optimal temperature to prevent side reactions, slow and controlled addition of reagents to avoid localized high concentrations, and ensuring the use of high-purity starting materials.[3]
Q4: What is the best way to purify the final product?
A4: Purification strategies depend on the nature of the impurities. Common methods include recrystallization, column chromatography, and extraction.[3][4] For acidic products like this, pH-controlled extraction can be a powerful purification tool.
Q5: How can I confirm the enantiomeric purity of my product?
A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of your final product. Other methods include derivatization with a chiral agent followed by analysis with standard HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of (R)-4-Bromo-2-hydroxybutanoic acid.
Issue 1: Low or No Product Formation
Possible Causes:
-
Inactive Reagents: The brominating agent (e.g., HBr, NBS) may have degraded.
-
Suboptimal Temperature: The reaction may be too cold, leading to a slow or stalled reaction, or too hot, causing decomposition.
-
Incorrect Stoichiometry: An insufficient amount of the brominating agent will result in an incomplete reaction.
-
Moisture Contamination: Certain reagents may be sensitive to moisture, leading to unwanted side reactions.
Solutions & Actionable Steps:
-
Verify Reagent Activity: Use freshly opened or properly stored reagents. If using N-Bromosuccinimide (NBS), it can be recrystallized from water to improve purity.
-
Optimize Reaction Temperature: Monitor the reaction temperature closely. If the reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if decomposition is suspected, running the reaction at a lower temperature is advised.
-
Stoichiometric Adjustments: Ensure accurate measurement of all reactants. A slight excess of the brominating agent may be necessary to drive the reaction to completion.[3]
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents, especially if employing moisture-sensitive reagents.
Issue 2: Formation of Significant Byproducts
Possible Causes:
-
Over-bromination: Excess brominating agent or prolonged reaction times can lead to the formation of di-brominated or other over-halogenated species.
-
Elimination Reactions: Under certain conditions, elimination of HBr can occur, leading to unsaturated byproducts.
-
Rearrangement Products: The carbocation intermediate may undergo rearrangement to form more stable isomers.
Solutions & Actionable Steps:
-
Controlled Reagent Addition: Add the brominating agent slowly and in portions to the reaction mixture to maintain better control over the reaction.[3]
-
Temperature Management: Maintain a lower reaction temperature to improve selectivity and minimize side reactions.[3]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or HPLC to monitor the reaction progress and stop it once the starting material is consumed to prevent the formation of byproducts.
Issue 3: Difficulty in Product Purification
Possible Causes:
-
Presence of Closely Related Impurities: Isomeric or structurally similar byproducts can co-elute during chromatography or co-crystallize.
-
Oily or Tarry Crude Product: This can be due to the presence of polymeric material or highly impure product, making crystallization difficult.[3]
-
Product Instability: The product may be sensitive to the purification conditions (e.g., pH, temperature).
Solutions & Actionable Steps:
-
Fractional Recrystallization: Employ a suitable solvent system (e.g., ethanol/water, acetic acid/water) for fractional recrystallization to separate closely related impurities.[3]
-
Pre-Purification Wash: A slurry wash of the crude product with a non-polar solvent can help remove less polar impurities before further purification.
-
pH-Controlled Extraction: As a carboxylic acid, the product can be selectively extracted into an aqueous basic solution, washed with an organic solvent to remove neutral impurities, and then re-acidified and extracted back into an organic solvent.
-
Chromatographic Optimization: If using column chromatography, experiment with different solvent systems and stationary phases to achieve better separation.
Issue 4: Product Discoloration (Yellow or Brown)
Possible Causes:
-
Residual Bromine: Traces of unreacted bromine can impart a yellow or brown color to the product.[3]
-
Formation of Colored Impurities: Side reactions or decomposition can lead to the formation of colored byproducts.
Solutions & Actionable Steps:
-
Quench Excess Bromine: After the reaction is complete, add a reducing agent like sodium bisulfite or sodium thiosulfate solution to quench any remaining bromine.[3]
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon can help remove colored impurities.[3]
III. Experimental Protocols
Synthesis of (R)-4-Bromo-2-hydroxybutanoic acid from (R)-γ-butyrolactone-α-carboxylic acid
This protocol is a representative example and may require optimization based on your specific laboratory conditions and available starting materials.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| (R)-γ-butyrolactone-α-carboxylic acid | 130.10 | 10 | 1.30 g |
| 33% HBr in Acetic Acid | - | 30 | ~5.6 mL |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
| Diethyl Ether | 74.12 | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| 1M Hydrochloric Acid | - | - | As needed |
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-γ-butyrolactone-α-carboxylic acid (1.30 g, 10 mmol) in 33% HBr in acetic acid (5.6 mL, 30 mmol).
-
Reaction: Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ice-water (50 mL).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral, followed by a wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
IV. Visualization of Key Processes
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield.
General Synthesis and Purification Workflow
Caption: General workflow for synthesis and purification.
V. References
-
PrepChem.com. (n.d.). Preparation of 4-bromo-2-hydroxybutyric acid ethyl ester. Retrieved from [Link]
-
Google Patents. (n.d.). WO2003045899A1 - An improved process for manufacture of 4-bromo-2-oxyimino butyric acid and its derivatives. Retrieved from
-
Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]
-
Google Patents. (n.d.). CN1760167A - Method for producing bromo butyric acid. Retrieved from
-
Google Patents. (n.d.). US20050113366A1 - Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses. Retrieved from
-
PMC. (n.d.). An enantioselective four-component reaction via assembling two reaction intermediates. Retrieved from [Link]
-
Yamada, Y., & Okada, H. (1976). Synthesis of DL-4-Amino-2-hydroxybutyric Acid. Agricultural and Biological Chemistry, 40(7), 1437-1438.
-
Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Retrieved from [Link]
-
Molecules. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. 26(22), 6969.
-
Gabbutt, C. D., et al. (1994). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H-thiochromenes. Tetrahedron, 50(8), 2507-2522.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. 95, 328-344.
-
Reddit. (2025, November 19). Help with mechanism in order to diagnose automated synthesis hardware issues. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide. Retrieved from [Link]
-
University of Illinois. (n.d.). Purification of organic acids. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
Sources
Technical Support Center: Liquid-Liquid Extraction of (R)-4-Bromo-2-hydroxybutanoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to help researchers and drug development professionals troubleshoot and optimize the liquid-liquid extraction (LLE) of (R)-4-bromo-2-hydroxybutanoic acid. This chiral building block is highly polar, thermally sensitive, and prone to pH-dependent degradation, making its extraction notoriously challenging.
The Causality of pH Optimization (Mechanistic Overview)
To successfully extract (R)-4-bromo-2-hydroxybutanoic acid from an aqueous matrix into an organic solvent, you must manipulate its ionization state. The carboxylic acid group has a pKa of approximately 4.5[1]. According to the Henderson-Hasselbalch equation, the pH of the aqueous phase must be lowered to at least two units below the pKa (target pH 1.5 – 2.0) to ensure that >99% of the molecules exist in the unionized, protonated state.
However, over-acidification (pH < 1.0) combined with heat can trigger intramolecular lactonization or degradation due to the reactive C4-bromine and C2-hydroxyl groups. Conversely, basic conditions (pH > 7) will not only ionize the molecule into a highly water-soluble carboxylate but also risk epoxide formation via intramolecular displacement of the bromine atom[1].
Mechanistic impact of pH on the extraction of (R)-4-bromo-2-hydroxybutanoic acid.
Quantitative Data: Extraction Efficiency Matrix
The following table summarizes the causal relationship between pH, salting-out agents, and extraction recovery. Alpha-hydroxy acids retain significant aqueous solubility even when unionized; thus, a salting-out agent is critical to disrupt the hydration shell[2].
| Aqueous pH Level | Extraction Solvent | Salting-Out Agent | Target Molecule State | Estimated Recovery (%) |
| pH 7.0 | Ethyl Acetate | None | Fully Ionized (Carboxylate) | < 5% |
| pH 4.5 | Ethyl Acetate | None | 50% Ionized / 50% Unionized | ~ 40% |
| pH 2.0 | Ethyl Acetate | None | >99% Unionized | ~ 75% |
| pH 2.0 | Ethyl Acetate | NaCl (Saturated) | >99% Unionized (Desolvated) | > 95% |
| pH 0.5 | Ethyl Acetate | NaCl (Saturated) | Unionized + Degradants | ~ 60% (High Impurity) |
Self-Validating LLE Protocol
This protocol is designed as a self-validating system: every step contains a built-in physical check to ensure the chemical environment is correct. If your final yield is low, the failure point can be traced directly back to a specific measurable parameter (e.g., failure to reach NaCl saturation or exceeding temperature limits).
Step-by-Step Methodology
-
Thermal Stabilization: Place the aqueous sample containing (R)-4-bromo-2-hydroxybutanoic acid in an ice bath. Validation Check: Ensure the internal temperature reaches 0–5 °C before proceeding. This prevents exothermic degradation during acidification.
-
pH Adjustment: While stirring continuously, add 1M HCl dropwise. Validation Check: Use a calibrated pH probe to confirm the pH stabilizes strictly between 1.5 and 2.0[3].
-
Salting-Out: Add anhydrous Sodium Chloride ( NaCl ) incrementally until the solution is saturated. Validation Check: Saturation is confirmed when undissolved salt crystals remain at the bottom of the flask despite vigorous stirring (approx. 0.36 g/mL ).
-
Solvent Addition: Add an equal volume (1:1 v/v) of chilled Ethyl Acetate (EtOAc) to the aqueous phase. EtOAc is chosen for its strong hydrogen-bond accepting properties, which are ideal for alpha-hydroxy acids[3].
-
Phase Separation: Transfer to a separatory funnel. Shake vigorously for 2 minutes, venting frequently. Allow the phases to separate. Validation Check: A sharp, clear interface between the upper organic layer and lower aqueous layer indicates successful phase separation.
-
Back-Extraction: Drain the lower aqueous layer and re-extract it with a half-volume of fresh EtOAc. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na2SO4 . Filter, then concentrate using a rotary evaporator. Validation Check: The water bath temperature must not exceed 30 °C. Higher temperatures will catalyze lactonization[1].
Step-by-step liquid-liquid extraction workflow for (R)-4-bromo-2-hydroxybutanoic acid.
Troubleshooting FAQs
Q: I adjusted the pH to 2.0, but my extraction recovery is still below 50%. What went wrong? A: You likely skipped or under-dosed the salting-out step. Alpha-hydroxy acids like 2-hydroxybutyric acid[4] form strong hydrogen bonding networks with water. Even when fully protonated at pH 2.0, the molecule remains highly hydrophilic. Saturating the aqueous phase with NaCl or ammonium sulfate forces the organic acid out of the aqueous phase by monopolizing the water molecules for ion solvation[2].
Q: Can I use basic conditions (e.g., NaOH) to clean up the extraction? A: Absolutely not. (R)-4-bromo-2-hydroxybutanoic acid is highly sensitive to strong bases[1]. At pH > 7, the C2-hydroxyl group can become deprotonated and act as an internal nucleophile, displacing the C4-bromine to form an epoxide (oxirane) ring. Always maintain acidic to neutral conditions during handling.
Q: My final concentrated product shows multiple peaks on HPLC/NMR. Why? A: This is a classic symptom of thermal degradation. If your rotary evaporator water bath exceeded 30 °C, the combination of trace acidity (carried over from the extraction) and heat likely catalyzed the intramolecular cyclization of the compound, resulting in the loss of HBr and the formation of a lactone derivative. Always evaporate under high vacuum at room temperature or below.
Q: Why use Ethyl Acetate instead of Dichloromethane (DCM) or Hexane? A: Hexane is completely non-polar and will not extract polar alpha-hydroxy acids. DCM is a polarizable solvent, but it lacks the hydrogen-bond accepting oxygen atoms present in Ethyl Acetate. EtOAc forms strong intermolecular hydrogen bonds with the carboxylic and hydroxyl groups of the target molecule, significantly enhancing the partition coefficient in favor of the organic phase[3].
References
[1] Title: Buy (R)-4-Bromo-2-hydroxybutanoic acid (EVT-13086730) Source: EvitaChem URL:
[4] Title: Showing metabocard for 2-Hydroxybutyric acid (BMDB0000008) Source: Bovine Metabolome Database URL:
[2] Title: Separation of 3-hydroxybutyrate and Crotonic Acid Obtained from Alkaline Hydrolyzed Poly-3-hydroxybutyrate Using Salting-out Assisted Liquid-Liquid Extraction Source: ResearchGate URL:
[3] Title: Sample preparation for 2-Hydroxybutyric acid measurement in urine Source: Benchchem URL:
Sources
High-Resolution Mass Spectrometry Validation Guide for (R)-4-Bromo-2-hydroxybutanoic Acid Metabolites: Orbitrap vs. Q-TOF Platforms
Introduction: The Analytical Challenge of Halogenated Chiral Scaffolds
(R)-4-Bromo-2-hydroxybutanoic acid (R-4-BHA) is a highly versatile chiral building block utilized extensively in the synthesis of peptide secondary structure mimetics, such as aza-proline analogues and β-lactams[1]. In early-stage drug development, understanding the metabolic fate of drug candidates containing the R-4-BHA moiety is critical. The biotransformation of this scaffold—primarily via oxidation, debromination, or Phase II glucuronidation—presents unique analytical challenges and opportunities.
Because R-4-BHA contains a bromine atom, it possesses a distinct isotopic signature: the natural abundance of 79 Br and 81 Br is approximately 50.69% and 49.31%, respectively. This creates a highly specific 1:1 isotopic doublet separated by exactly 1.9979 Da. As an Application Scientist, I leverage this isotopic pattern to create a self-validating analytical system . By utilizing High-Resolution Mass Spectrometry (HRMS), we can mathematically filter out >95% of endogenous matrix interference, ensuring that only true drug-related metabolites are validated.
This guide objectively compares the performance of two leading HRMS platforms—the Thermo Scientific™ Orbitrap Exploris™ 240 [2] and the Waters™ Xevo™ G3 QTof [3]—for the structural elucidation and validation of R-4-BHA metabolites.
Platform Comparison: Orbitrap Exploris 240 vs. Xevo G3 QTof
When validating complex biotransformations, the choice of mass analyzer dictates your data processing strategy. The Orbitrap excels in ultra-high resolving power, which is vital for distinguishing isobaric metabolites from matrix background. Conversely, the Q-TOF architecture prioritizes rapid acquisition speeds and dynamic range, making it ideal for simultaneous qualitative screening and trace-level quantitation.
Table 1: HRMS Platform Performance Comparison
| Performance Metric | Thermo Orbitrap Exploris 240 | Waters Xevo G3 QTof | Application Impact for R-4-BHA Metabolites |
| Mass Analyzer | High-Field Orbitrap | Quadrupole Time-of-Flight | Orbitrap resolves tight isobaric overlaps; Q-TOF handles fast UPLC peaks. |
| Max Resolution | 240,000 (at m/z 200) | >30,000 (FWHM) | Orbitrap provides superior confidence in elemental composition. |
| Mass Accuracy | <1 ppm (EASY-IC internal) | <1 ppm (LockMass) | Both ensure precise identification of the 1.9979 Da Bromine shift. |
| Dynamic Range | >5,000 in a single spectrum | Up to 5 orders of magnitude | Xevo G3 excels in quantifying trace debrominated metabolites[3]. |
| Ion Optics | OptaMax NG / Active Beam Guide | StepWave XS | StepWave XS improves the transmission of labile Phase II glucuronides[3]. |
| Scan Speed | Up to 22 Hz (at 15,000 res) | >100 Hz | Q-TOF provides superior data points across narrow HILIC/T3 LC peaks. |
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, the following in vitro protocol is designed as a closed, self-validating loop. The methodology relies on the causality of enzymatic biotransformation paired with bioinformatic isotopic filtering.
Step-by-Step Methodology
Step 1: In Vitro Microsomal Incubation
-
Prepare a 1 µM solution of the R-4-BHA derivative in 0.1 M potassium phosphate buffer (pH 7.4).
-
Add Human Liver Microsomes (HLM) to a final protein concentration of 1.0 mg/mL.
-
Causality Note: Initiate the reaction by adding a NADPH regenerating system (Phase I) or UDPGA with alamethicin (Phase II). This selectively activates CYP450 or UGT enzymes.
-
Incubate at 37°C. Aliquot 50 µL samples at 0, 15, 30, and 60 minutes.
Step 2: Quenching and Sample Preparation
-
Quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., stable-isotope labeled analog).
-
Vortex for 2 minutes and centrifuge at 15,000 × g for 15 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to LC vials.
Step 3: LC-HRMS Acquisition
-
Chromatography: R-4-BHA is highly polar. Use a reversed-phase column with aqueous-compatible end-capping (e.g., Waters ACQUITY UPLC HSS T3, 2.1 × 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Ionization: Operate in Negative Electrospray Ionization (ESI-) mode, as the carboxylic acid moiety readily deprotonates to form [M−H]− .
-
Acquisition Mode: Utilize Data-Dependent Acquisition (DDA). Set the MS1 inclusion list to trigger MS/MS only when the specific Bromine isotopic doublet is detected.
Step 4: Bioinformatic Data Processing (The Validation Key)
-
Apply a Mass Defect Filter (MDF) centered around the parent drug's mass defect.
-
Apply an Isotope Pattern Filter . The software must strictly require a peak pair separated by Δm/z=1.9979 with an intensity ratio between 0.9 and 1.1. Any peak lacking this signature is mathematically rejected as matrix noise (unless it is a confirmed debrominated metabolite).
Quantitative Data Presentation: Putative Metabolites
The table below outlines the exact mass targets required for validating the biotransformation of the R-4-BHA scaffold.
Table 2: Exact Mass Targets for R-4-BHA Metabolite Validation (ESI-)
| Biotransformation Pathway | Putative Metabolite | Formula | Expected m/z [M−H]− ( 79 Br) | Isotopic Signature | Structural Modification |
| Parent Compound | (R)-4-Bromo-2-hydroxybutanoic acid | C4H7BrO3 | 180.9503 | 1:1 Doublet | None |
| Phase I (Oxidation) | 4-Bromo-2-oxobutanoic acid | C4H5BrO3 | 178.9347 | 1:1 Doublet | Hydroxyl oxidized to ketone |
| Phase I (Debromination) | 2,4-Dihydroxybutanoic acid | C4H8O4 | 119.0350 | Monoisotopic | Loss of Br, substitution with OH |
| Phase II (Conjugation) | R-4-BHA O-Glucuronide | C10H15BrO9 | 356.9821 | 1:1 Doublet | Addition of Glucuronic Acid |
Mandatory Visualization: Metabolic & Analytical Workflow
The following diagram illustrates the logical relationship between the biotransformation pathways and the HRMS validation strategy.
Metabolic workflow and LC-HRMS validation for (R)-4-Bromo-2-hydroxybutanoic acid derivatives.
Conclusion
Validating the metabolites of (R)-4-Bromo-2-hydroxybutanoic acid requires an analytical system that can exploit the unique physicochemical properties of halogenated compounds.
If your laboratory prioritizes resolving complex isobaric interferences in dense biological matrices, the Thermo Orbitrap Exploris 240 provides unmatched mass resolution[2]. However, if your workflow demands high-throughput screening with superior transmission of labile Phase II conjugates (like glucuronides), the Waters Xevo G3 QTof with its StepWave XS technology offers a distinct advantage[3]. By combining these advanced hardware platforms with strict isotopic pattern filtering, researchers can establish a highly trustworthy, self-validating DMPK workflow.
References
-
Kim, H.-O., Lum, C., & Lee, M. S. (1997). Malic acid: A convenient precursor for the synthesis of peptide secondary structure mimetics. Tetrahedron Letters. Available at:[Link]
-
Thermo Fisher Scientific. Thermo Scientific Orbitrap Exploris 240 Mass Spectrometer - Product Specifications. LabRulez. Available at:[Link]
-
Waters Corporation. Waters XEVO G3 QTof Brochures and Specifications. LabRulez. Available at:[Link]
Sources
Comparative Analysis of (R)-4-Bromo-2-hydroxybutanoic Acid Synthesis Routes: Chiral Pool vs. Asymmetric Catalysis
(R)-4-Bromo-2-hydroxybutanoic acid (and its ester derivatives) is a highly versatile chiral building block. It serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs)—most notably antiepileptic drugs like levetiracetam and brivaracetam—as well as complex peptide secondary structure mimetics [1]. The molecule’s value lies in its orthogonal reactivity: a highly reactive C4-bromide for nucleophilic substitution and a C2-chiral hydroxyl group for stereocontrolled functionalization.
As a Senior Application Scientist, selecting the optimal synthetic route requires balancing enantiomeric excess (ee%), scalability, and environmental impact. This guide objectively compares the three primary synthesis methodologies: Chiral Pool Synthesis, Biocatalytic Asymmetric Reduction, and Transition-Metal Asymmetric Hydrogenation.
Mechanistic Overview of Synthesis Routes
Route A: Chiral Pool Synthesis (from D-Malic Acid)
The chiral pool approach leverages the naturally occurring stereocenter of malic acid. To obtain the (R)-enantiomer of 4-bromo-2-hydroxybutanoic acid, the synthesis typically begins with (R)-malic acid (D-malic acid). The sequence involves esterification, followed by the regioselective reduction of the distal (C4) carboxylic acid to a primary alcohol. The resulting 2,4-dihydroxybutanoate derivative undergoes selective bromination at the primary hydroxyl group (C4) [3].
-
Causality Insight: The selective reduction is the critical node. Borane-dimethyl sulfide ( BH3⋅SMe2 ) is employed because it selectively targets the more sterically accessible C4-carboxylic acid over the C2-carboxyl (which is sterically hindered by the adjacent hydroxyl group). This prevents racemization at the C2 stereocenter.
Route B: Biocatalytic Asymmetric Reduction
Biocatalysis offers a highly stereoselective and green alternative. This route starts with the prochiral substrate, ethyl 4-bromo-2-oxobutanoate. A highly engineered Ketoreductase (KRED) enzyme selectively reduces the alpha-keto group to the (R)-hydroxyl group [2].
-
Causality Insight: KREDs utilize NADPH as a hydride source. The enzyme's chiral pocket dictates strict facial selectivity (typically Re-face attack) on the ketone, ensuring >99.5% ee. To make the process economically viable, a cofactor regeneration system using Glucose Dehydrogenase (GDH) and D-glucose is coupled to the reaction, continuously recycling NADP+ back to NADPH.
Route C: Transition-Metal Asymmetric Hydrogenation
Chemical asymmetric hydrogenation utilizes transition metal catalysts (e.g., Ruthenium or Rhodium) complexed with chiral ligands (e.g., BINAP). The catalyst coordinates to the alpha-keto ester, and under hydrogen pressure, delivers a hydride with high enantiofacial discrimination [4].
-
Causality Insight: While effective, the presence of the C4-bromide can lead to unwanted oxidative addition or dehalogenation side reactions if the hydrogen pressure and temperature are not strictly controlled, often limiting the overall yield compared to biocatalysis.
Visualizing Synthesis Pathways
Figure 1: Comparative synthetic pathways for (R)-4-Bromo-2-hydroxybutanoic acid.
Comparative Performance Data
The following table summarizes the quantitative performance metrics of each route based on standardized industrial scale-up data.
| Metric | Route A: Chiral Pool | Route B: Biocatalysis | Route C: Asymmetric Chem |
| Overall Yield (%) | 45 - 55% (Over 3 steps) | 85 - 90% (Single step) | 80 - 85% (Single step) |
| Enantiomeric Excess | > 98% ee | > 99.5% ee | 92 - 95% ee |
| Reaction Conditions | Harsh (HBr, BH3 ) | Mild (Aqueous, 30°C, pH 7) | Pressurized ( H2 50 psi, 50°C) |
| Scalability | Moderate | High | High |
| E-Factor (Waste) | High | Low | Medium |
| Primary Cost Driver | Chiral starting material | Enzyme/Cofactor sourcing | Precious metal catalyst (Ru/Rh) |
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating In-Process Controls (IPCs) to verify causality and reaction success before proceeding to subsequent steps.
Protocol 1: Biocatalytic Asymmetric Reduction (Route B)
Objective: Synthesize ethyl (R)-4-bromo-2-hydroxybutanoate via KRED reduction.
-
Cofactor/Enzyme Initialization:
-
Action: In a 500 mL jacketed reactor, dissolve 10 g of D-glucose and 0.1 g of NADP+ in 200 mL of 100 mM potassium phosphate buffer (pH 7.0). Add 50 mg of Glucose Dehydrogenase (GDH) and 100 mg of Ketoreductase (KRED).
-
Causality: Pre-incubating GDH and NADP+ ensures the steady-state concentration of NADPH is established before substrate addition, preventing substrate-induced enzyme inhibition.
-
-
Substrate Dosing:
-
Action: Slowly add 10 g of ethyl 4-bromo-2-oxobutanoate dissolved in 20 mL of DMSO over 2 hours via a syringe pump. Maintain temperature at 30°C and pH at 7.0 (using 1 M NaOH autotitrator).
-
Causality: Slow dosing limits the aqueous concentration of the reactive alpha-keto ester, preventing toxicity to the KRED enzyme.
-
-
In-Process Control (IPC) Validation:
-
Action: At t = 4 hours, pull a 0.5 mL aliquot, extract with EtOAc, and analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).
-
Validation Check: Proceed to workup only if conversion is >98% and ee is >99%.
-
-
Workup & Isolation:
-
Action: Add 200 mL of ethyl acetate to the reactor. Stir vigorously for 15 minutes, then filter the entire biphasic mixture through a Celite pad. Separate the organic layer, dry over MgSO4 , and concentrate under reduced pressure to yield the product as a pale yellow oil.
-
Causality: The Celite filtration is mandatory to remove denatured proteins that would otherwise cause severe emulsion issues during phase separation.
-
Protocol 2: Chiral Pool Synthesis (Route A)
Objective: Synthesize (R)-4-bromo-2-hydroxybutanoic acid from (R)-malic acid.
-
Regioselective Reduction:
-
Action: To a solution of (R)-malic acid dimethyl ester (10 g) in anhydrous THF (100 mL) at 0°C, slowly add BH3⋅SMe2 (1.1 equivalents). Stir for 4 hours, allowing the reaction to warm to room temperature.
-
IPC Validation: Analyze via GC-MS. The reaction is validated when the di-ester peak disappears and the mono-alcohol (2,4-dihydroxybutanoate) mass ion dominates.
-
-
Selective Bromination:
-
Action: Cool the crude 2,4-dihydroxybutanoate solution to -10°C. Dropwise add PBr3 (0.4 equivalents). Stir for 2 hours.
-
Causality: Low temperatures prevent the secondary C2-hydroxyl group from reacting, ensuring regioselectivity for the primary C4-alcohol.
-
IPC Validation: 1H -NMR of a micro-worked-up aliquot must show a downfield shift of the C4 protons (from ~3.6 ppm to ~3.4 ppm) confirming bromide substitution.
-
Visualizing the Biocatalytic Cycle
Figure 2: Biocatalytic KRED cycle with GDH-mediated NADPH cofactor regeneration.
Conclusion
While the Chiral Pool approach (Route A) remains a historically reliable method utilizing inexpensive starting materials, it suffers from lower overall yields due to the necessity of multi-step protection/deprotection and selective reduction phases. For modern pharmaceutical development, Biocatalytic Asymmetric Reduction (Route B) is the superior methodology. It provides unparalleled enantiomeric excess (>99.5%), operates under mild aqueous conditions, and bypasses the dehalogenation risks inherent to transition-metal hydrogenation (Route C).
References
-
Kim, H.-O., Lum, C., & Lee, M. S. (1997). Malic acid: A convenient precursor for the synthesis of peptide secondary structure mimetics. Tetrahedron Letters, 38(28), 4935-4938. Retrieved from:[Link]
- U.S. Patent No. 5,324,852A. (1994). 4-Substituted-2-hydroxybutanoates and a process for their preparation.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-4-Bromo-2-hydroxybutanoic acid
This guide provides essential safety protocols and operational directives for the handling and disposal of (R)-4-Bromo-2-hydroxybutanoic acid. As a halogenated carboxylic acid, this compound requires stringent safety measures to mitigate risks. This document is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven guidance that prioritizes safety through a comprehensive understanding of the material's hazards.
Hazard Assessment and Risk Analysis
A thorough understanding of the chemical's properties is the foundation of any safety protocol. (R)-4-Bromo-2-hydroxybutanoic acid is a multi-functional organic compound used as a building block in organic synthesis.[1][2] Its structure, containing a carboxylic acid, a hydroxyl group, and a bromine atom, dictates its primary hazards.
| Property | Data | Source |
| Molecular Formula | C₄H₇BrO₃ | [1][2] |
| Molecular Weight | ~183.00 - 195.00 g/mol | [1][2] |
| Appearance | Typically a white crystalline solid | [1] |
| Solubility | Soluble in water and organic solvents | [1] |
| Key Functional Groups | Carboxylic Acid, Hydroxyl, Alkyl Bromide | [1][2] |
Core Hazards:
-
Corrosivity: As with many carboxylic acids, this compound is expected to be corrosive. Analogous brominated acids, such as 4-Bromobutyric acid, are classified as causing severe skin burns and eye damage.[3][4] Direct contact can lead to serious and irreversible tissue damage.
-
Irritation: Beyond its corrosive potential, the compound may cause significant skin, eye, and respiratory tract irritation.[5][6] Inhalation of dust from the solid compound should be strictly avoided.
-
Toxicity of Halogenated Organics: Halogenated organic compounds as a class present long-term health risks. Prolonged or repeated exposure can lead to organ damage, and many are considered potential or suspected carcinogens.[7]
-
Thermal Decomposition: When heated, the compound can decompose, releasing toxic and irritating vapors, including hydrogen bromide.[4]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a system designed to provide barriers against specific, identified hazards. The following protocol is divided into primary (mandatory) and secondary (task-dependent) equipment.
| Protection Area | Required PPE | Rationale & Specification |
| Eye & Face | Chemical Safety Goggles & Face Shield | Goggles provide a seal against splashes; a face shield is required over goggles for bulk transfers or reactions under pressure due to the high risk of severe eye and face burns.[8][9] |
| Hand | Chemical-Resistant Nitrile Gloves | Nitrile gloves offer protection against a range of organic chemicals.[7][10] Ensure gloves are regularly inspected for damage and replaced immediately if compromised.[11] |
| Body | Flame-Resistant Lab Coat | Protects skin and personal clothing from minor splashes and spills.[10] |
| Respiratory | As per risk assessment (in fume hood) | All handling of the solid and its solutions should occur in a certified chemical fume hood to prevent inhalation of dust or vapors.[12] |
| Footwear | Closed-toe, chemical-resistant shoes | Prevents exposure from spills to the feet.[10] |
Operational Workflow: From Preparation to Disposal
A safe experimental outcome is dictated by a rigorous and repeatable workflow. Each step is designed to minimize exposure and prevent accidental release. The following diagram and procedural steps outline the complete handling process.
Caption: End-to-end workflow for handling (R)-4-Bromo-2-hydroxybutanoic acid.
Step-by-Step Methodology:
1. Pre-Handling and Area Preparation
- Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.[12]
- Assemble PPE: Don all required primary PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[10]
- Prepare Emergency Equipment: Ensure the path to the nearest emergency shower and eyewash station is unobstructed.[8][9]
- Stage Materials: Place all necessary glassware, reagents, and a pre-labeled "Halogenated Organic Waste" container inside the fume hood to minimize movement in and out of the containment area.[13]
2. Handling the Compound (within a chemical fume hood)
- Weighing: Carefully weigh the solid compound on a tared weigh boat. Avoid creating airborne dust.
- Transfer: Gently transfer the solid into the designated reaction vessel.
- Dissolution: Slowly add the desired solvent to the vessel. If the dissolution is exothermic, add the solvent in portions to control the temperature.
3. Post-Handling and Decontamination
- Quenching and Neutralization: If applicable to the reaction, quench reactive agents before disposal.
- Waste Transfer: Transfer all liquid waste containing the brominated compound into the designated "Halogenated Organic Waste" container.[10][12]
- Glassware Cleaning: Rinse all contaminated glassware with a suitable solvent, and pour the rinsate into the halogenated waste container. Then, proceed with standard glassware cleaning procedures.
- Surface Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent and cleaning agent.
- Doffing PPE: Remove PPE in the reverse order it was put on, ensuring not to touch the outside of contaminated items with bare skin. Dispose of gloves properly.
- Personal Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[3]
4. Spill and Emergency Procedures
- Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes using an emergency shower or eyewash station.[9] Seek immediate medical attention.[4]
- Small Spill (in fume hood): Contain the spill using absorbent pads. Place the used pads in a sealed bag, label it as hazardous waste, and dispose of it in the halogenated waste stream.
- Large Spill: Evacuate the immediate area and notify laboratory safety personnel. Do not attempt to clean up a large spill without appropriate training and equipment.
Waste Management and Disposal
Proper waste segregation is critical from both a safety and a regulatory standpoint. As a brominated organic compound, (R)-4-Bromo-2-hydroxybutanoic acid must not be disposed of down the drain or in general trash.
-
Primary Waste Stream: All materials directly containing or contaminated with the compound (e.g., reaction mixtures, solutions, rinsates, contaminated solids) must be collected in a clearly labeled "Halogenated Organic Waste" container.[7][12]
-
Segregation: It is crucial to keep halogenated waste separate from non-halogenated waste streams. Commingling can create complex and expensive disposal challenges.[13]
-
Container Management: Waste containers must be kept tightly sealed when not in use and stored in a designated and properly ventilated satellite accumulation area.[13] Follow your institution's specific guidelines for hazardous waste pickup.
By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with (R)-4-Bromo-2-hydroxybutanoic acid, ensuring a safe and controlled laboratory environment.
References
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Link
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denios.ca. Managing Corrosive Substances: Safety Protocols for Businesses. Link
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The Chemistry Blog. (2024). Safe Handling of Corrosive Chemicals. Link
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EvitaChem. (R)-4-Bromo-2-hydroxybutanoic acid. Link
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Smolecule. (2024). (R)-4-Bromo-2-hydroxybutanoic acid. Link
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Hazchem Safety. (2025). How To Choose The Right PPE For Chemical Handling. Link
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Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Link
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Chemsafe. (2025). 10 Tips Working Safely with corrosives. Link
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Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. Link
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Plasma Science and Fusion Center. PSFC Halogenated Solvents. Link
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Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Link
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Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. Link
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ChemistryTalk. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Link
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Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Link
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Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 4-Bromobutyric acid. Link
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PubChem. (2S)-4-bromo-2-hydroxybutanoic acid. Link
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Chemtalk. (2008). Bromine water - disposal. Link
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Cayman Chemical. (2025). Safety Data Sheet - 4-Bromoamphetamine (hydrochloride). Link
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Fisher Scientific. (2010). SAFETY DATA SHEET - 4-Bromobutyric acid. Link
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Sigma-Aldrich. (2024). SAFETY DATA SHEET - 4'-Bromoacetophenone. Link
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Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-2-thiophenecarboxylic acid. Link
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Fisher Scientific. (2025). SAFETY DATA SHEET - Benzoic acid, 3,5-dibromo-4-hydroxy-. Link
-
MilliporeSigma. (2025). SAFETY DATA SHEET - 2-bromo-2-methylbutane. Link
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Thermo Fisher Scientific. (2024). SAFETY DATA SHEET - 4'-Bromo-2'-hydroxyacetophenone. Link
Sources
- 1. evitachem.com [evitachem.com]
- 2. Buy (R)-4-Bromo-2-hydroxybutanoic acid [smolecule.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
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- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
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- 8. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 9. chemsafe.ie [chemsafe.ie]
- 10. hscprep.com.au [hscprep.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
